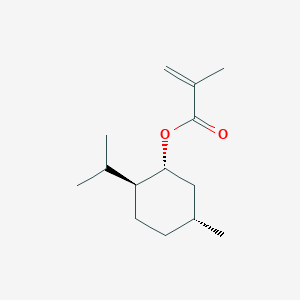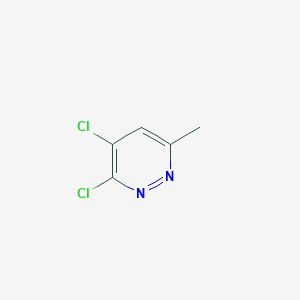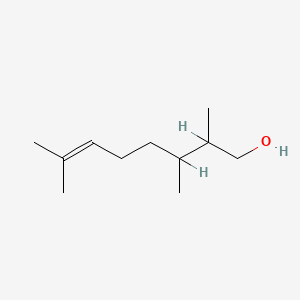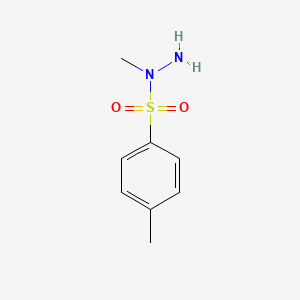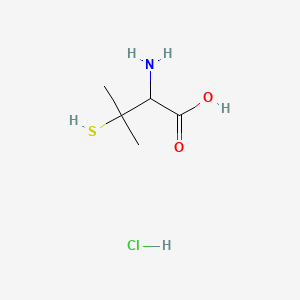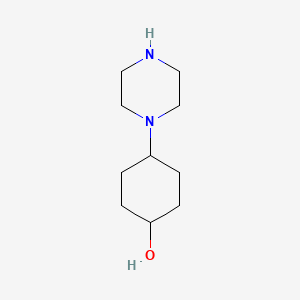
cis-4-Piperazin-1-yl-cyclohexanol
Vue d'ensemble
Description
Cis-4-piperazin-1-yl-cyclohexanol (PCH) is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a cyclohexanol derivative with a piperazine ring attached to it. PCH has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of cis-4-Piperazin-1-yl-cyclohexanol is still not fully understood. However, studies have suggested that it may act by modulating various signaling pathways in the body, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. cis-4-Piperazin-1-yl-cyclohexanol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
cis-4-Piperazin-1-yl-cyclohexanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-apoptotic effects. cis-4-Piperazin-1-yl-cyclohexanol has also been shown to have neuroprotective effects and can improve cognitive function. In addition, cis-4-Piperazin-1-yl-cyclohexanol has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-4-Piperazin-1-yl-cyclohexanol in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that it can be difficult to isolate the cis isomer, which is the more biologically active form. In addition, cis-4-Piperazin-1-yl-cyclohexanol can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are numerous potential future directions for research on cis-4-Piperazin-1-yl-cyclohexanol. One area of research could be the development of more efficient synthesis methods for the cis isomer of cis-4-Piperazin-1-yl-cyclohexanol. Another area of research could be the exploration of cis-4-Piperazin-1-yl-cyclohexanol's potential as a therapeutic agent for other neurological disorders, such as Huntington's disease. In addition, further research could be conducted on cis-4-Piperazin-1-yl-cyclohexanol's potential as an anticancer agent, including studies on its efficacy in combination with other chemotherapeutic agents.
Applications De Recherche Scientifique
Cis-4-Piperazin-1-yl-cyclohexanol has been the subject of numerous scientific studies for its potential applications in various fields. One area of research has been its use as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. cis-4-Piperazin-1-yl-cyclohexanol has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Another area of research has been the use of cis-4-Piperazin-1-yl-cyclohexanol as a potential anticancer agent. Studies have shown that cis-4-Piperazin-1-yl-cyclohexanol can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further research in the field of cancer therapy.
Propriétés
IUPAC Name |
4-piperazin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJFHDNRNBKUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
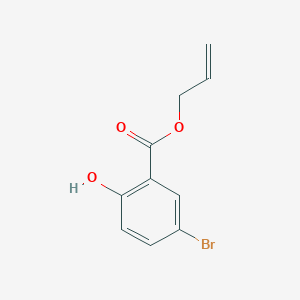

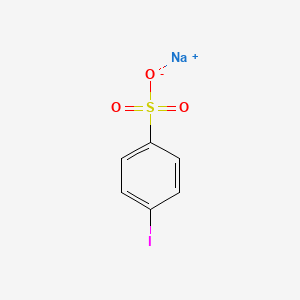

![12H-[1]Benzothieno[2,3-a]carbazole](/img/structure/B3188589.png)
